molecular formula C16H9N3O3S B11765672 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B11765672
M. Wt: 323.3 g/mol
InChI Key: WGFTXAXKEFFDJA-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a benzo[d]imidazo[2,1-b]thiazole core fused with a nitrophenyl group and an aldehyde functional group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzothiazole with 3-nitrobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired benzo[d]imidazo[2,1-b]thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cell wall synthesis. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
  • 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carboxylic acid
  • 2-(3-Aminophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Uniqueness

2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H9N3O3S

Molecular Weight

323.3 g/mol

IUPAC Name

2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

InChI

InChI=1S/C16H9N3O3S/c20-9-13-15(10-4-3-5-11(8-10)19(21)22)17-16-18(13)12-6-1-2-7-14(12)23-16/h1-9H

InChI Key

WGFTXAXKEFFDJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C=O

Origin of Product

United States

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